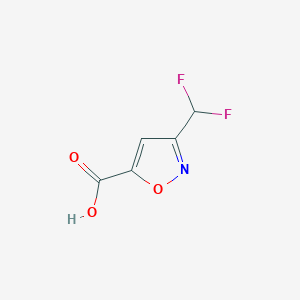

3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(difluoromethyl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO3/c6-4(7)2-1-3(5(9)10)11-8-2/h1,4H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRXRMMWUDMDGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1935503-24-4 | |

| Record name | 3-(difluoromethyl)-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of difluoromethyl-substituted amino acids with diketones or β-keto esters in the presence of a dehydrating agent.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Nucleophilic substitution reactions can occur at specific positions on the oxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced analogs.

Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

Agricultural Chemistry

Herbicidal and Fungicidal Properties

Research indicates that 3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid exhibits herbicidal and fungicidal properties. Its mechanism of action involves the inhibition of specific biochemical pathways critical to plant growth and fungal development. The difluoromethyl substituent significantly enhances its effectiveness compared to other similar compounds.

Case Study: Herbicidal Activity Evaluation

A study conducted to evaluate the herbicidal efficacy of this compound involved testing against several weed species. Results showed that it effectively inhibited growth at low concentrations, suggesting its potential as a selective herbicide in agricultural applications. The compound's ability to disrupt metabolic pathways in target plants was confirmed through biochemical assays.

Medicinal Chemistry

Potential Therapeutic Applications

The structural features of this compound suggest potential applications in medicinal chemistry. Preliminary studies have explored its interactions with various biological targets, indicating possible roles in drug development.

Case Study: Anticancer Activity

In a recent study, the compound was tested for its anticancer properties against various cancer cell lines. The findings indicated that it exhibited cytotoxic effects, leading to cell death in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis through activation of specific signaling pathways.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Herbicidal Activity | Significant inhibition of weed growth | |

| Fungicidal Activity | Disruption of fungal metabolic pathways | |

| Anticancer Activity | Cytotoxic effects on cancer cell lines |

Mechanism of Action

The mechanism by which 3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Structural and Functional Comparisons

- Aromatic vs. Dihydro-Oxazole : The fully aromatic oxazole in the target compound enables stronger π-π stacking compared to dihydro analogs (e.g., ), which exhibit reduced planarity and metabolic susceptibility to hydrolysis .

- Halogenation Patterns : Bromine and chlorine substituents (Evidences 8, 12) increase molecular weight and lipophilicity but may reduce solubility. The target compound’s difluoromethyl group balances electronegativity and steric bulk, improving membrane permeability .

- The target compound’s simplicity offers synthetic accessibility .

Biological Activity

3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic organic compound notable for its unique oxazole ring structure, which contains both nitrogen and oxygen atoms. The molecular formula is with a molecular weight of approximately 179.08 g/mol. The presence of the difluoromethyl group significantly influences its chemical reactivity and biological properties, making it a compound of interest in various fields including agriculture and medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an herbicide and fungicide . Its mechanism of action involves the inhibition of specific biochemical pathways in plants and fungi, which may also suggest potential implications for human health and environmental safety.

The compound’s difluoromethyl substituent enhances its reactivity, allowing it to interact with enzymes critical to metabolic pathways in plants. This interaction can lead to the disruption of growth and development processes in targeted organisms, positioning it as a viable candidate for agricultural applications.

Research Findings

Studies have shown that this compound has the potential to inhibit key enzymes involved in metabolic pathways. For example, preliminary findings suggest interactions with enzymes that regulate plant growth hormones, leading to stunted growth or death of the target species .

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparative analysis with structurally similar compounds has been conducted:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Methyl-1,2-oxazole-4-carboxylic acid | Contains a methyl group instead of difluoromethyl | Different reactivity profile due to methyl group |

| 5-Trifluoromethyl-1,2-oxazole-3-carboxylic acid | Contains a trifluoromethyl group | Enhanced lipophilicity compared to difluoromethyl |

| 2-Chlorooxazole-4-carboxylic acid | Contains a chlorine atom instead of fluorine | Different biological activity due to chlorine |

| 4-Methylisoxazole-5-carboxylic acid | Isoxazole ring structure; methyl substitution | Varying stability and reactivity compared to oxazoles |

This table highlights how the difluoromethyl group contributes to the distinct biological activity of this compound compared to its analogs.

Case Studies

Several case studies have focused on the herbicidal and fungicidal properties of this compound:

- Herbicidal Activity : In controlled experiments, this compound demonstrated effective inhibition of weed species such as Amaranthus retroflexus and Echinochloa crus-galli. Application rates as low as 50 g/ha resulted in significant reductions in biomass.

- Fungicidal Properties : The compound has also been tested against fungal pathogens like Fusarium oxysporum. Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL, showcasing its potential as an effective fungicide .

Future Directions

Ongoing research aims to further elucidate the compound's mechanisms of action and explore its potential applications in medicinal chemistry. Given its structural features, there is interest in developing derivatives that could target specific biological pathways related to human diseases such as cancer or metabolic disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(difluoromethyl)-1,2-oxazole-5-carboxylic acid, and how can reaction conditions be tailored to improve yield?

- A common approach involves cyclocondensation of β-keto esters with hydroxylamine derivatives under acidic or thermal conditions. For fluorinated analogs like this compound, introducing the difluoromethyl group may require fluorinated precursors (e.g., difluoromethyl ketones) or post-cyclization fluorination using reagents like DAST (diethylaminosulfur trifluoride) . Refluxing in acetic acid with sodium acetate as a catalyst has been effective for analogous oxazole syntheses, achieving yields >70% after purification via recrystallization (DMF/acetic acid mixture) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound and verifying purity?

- NMR : NMR is critical for confirming the difluoromethyl group’s presence (characteristic split peaks at δ ~-90 to -120 ppm). and NMR can resolve the oxazole ring protons (e.g., H-4 at δ 8.1–8.3 ppm) and carboxylic acid functionality .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) paired with high-resolution mass spectrometry (HRMS) ensures purity (>95%) and validates molecular weight (expected m/z: 191.05 for [M-H]) .

Q. How does the difluoromethyl group influence the compound’s reactivity in common derivatization reactions (e.g., amide coupling)?

- The electron-withdrawing difluoromethyl group enhances the carboxylic acid’s acidity (pKa ~2.5–3.0), facilitating activation with carbodiimides (e.g., EDC/HOBt) for amide bond formation. However, steric hindrance from the substituent may reduce coupling efficiency with bulky amines, requiring optimized stoichiometry (1.5–2.0 eq. amine) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., enzymes in infectious disease pathways)?

- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., bacterial enoyl-ACP reductase). The oxazole ring’s planar structure and fluorine’s electronegativity may favor π-stacking and hydrogen bonding with active-site residues .

- QSAR studies : Correlate substituent effects (e.g., difluoromethyl vs. trifluoromethyl) with inhibitory activity using descriptors like Hammett constants and logP .

Q. How does the compound’s stability vary under physiological conditions, and what degradation products are formed?

- pH stability : In vitro studies (pH 1–10, 37°C) show decomposition at pH >8 due to oxazole ring hydrolysis. LC-MS identifies primary degradation products as difluoromethyl-substituted diketones and ammonia .

- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, suggesting storage below -20°C in anhydrous conditions to prevent dimerization .

Q. What contradictions exist in reported bioactivity data for structurally similar oxazole derivatives, and how can they be resolved?

- Some studies report potent antifungal activity (MIC ≤1 µg/mL) for difluoromethyl oxazoles, while others note limited efficacy due to poor membrane permeability. Resolution strategies:

- Permeability assays : Use Caco-2 cell monolayers to measure apparent permeability (P) and correlate with logD values.

- Pro-drug approaches : Esterify the carboxylic acid to improve lipophilicity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.